5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride
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Overview
Description
5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride is a chemical compound with the molecular formula C9H19NO2 It is known for its unique structure, which includes a methoxy group and an isopropylamino group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride typically involves the reaction of 5-methoxy-2-pentanone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve the efficiency of the production process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methoxy and isopropylamino groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-pentanone: A precursor in the synthesis of 5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride.
1-(Propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol: Known for its biological activity and used in scientific research.
5-Methoxy-2-[1-(propan-2-ylamino)ethyl]phenol:
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity
Properties
CAS No. |
10535-04-3 |
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Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
5-methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)10-7-9(11)5-4-6-12-3;/h8,10H,4-7H2,1-3H3;1H |
InChI Key |
JIUGBYRYLQGDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)CCCOC.Cl |
Origin of Product |
United States |
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